molecular formula C8H20O3 B13731973 Butane-1,2-diol;butan-1-ol CAS No. 144437-84-3

Butane-1,2-diol;butan-1-ol

Cat. No.: B13731973
CAS No.: 144437-84-3
M. Wt: 164.24 g/mol
InChI Key: LRKPGLNUNYIODV-UHFFFAOYSA-N
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Description

Poly(1,2-butylene glycol) monobutyl ether, average molecular weight approximately 500: is a polymeric compound with a molecular formula of C8H20O3 . It is characterized by its relatively low molecular weight and the presence of both hydroxyl and ether functional groups. This compound is known for its low toxicity and good solubility in oils, making it a valuable additive in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Poly(1,2-butylene glycol) monobutyl ether is typically synthesized through the polymerization of 1,2-butylene glycol in the presence of a catalyst. The reaction involves the formation of ether linkages between the glycol units. The polymerization process can be controlled to achieve the desired molecular weight, in this case, approximately 500 .

Industrial Production Methods: In industrial settings, the production of poly(1,2-butylene glycol) monobutyl ether involves the use of large-scale reactors where the polymerization reaction is carried out under controlled temperature and pressure conditions. The reaction mixture is then purified to remove any unreacted monomers and by-products. The final product is obtained as a viscous liquid with a pour point of -56°C .

Chemical Reactions Analysis

Types of Reactions: Poly(1,2-butylene glycol) monobutyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Poly(1,2-butylene glycol) monobutyl ether has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of poly(1,2-butylene glycol) monobutyl ether is primarily based on its ability to interact with other molecules through its hydroxyl and ether functional groups. These interactions can stabilize proteins and enzymes, enhance the solubility of hydrophobic compounds, and improve the lubrication properties of industrial formulations. The molecular targets and pathways involved include hydrogen bonding and van der Waals interactions .

Comparison with Similar Compounds

    Poly(ethylene glycol): Known for its higher hydrophilicity and use in biomedical applications.

    Poly(propylene glycol): More hydrophobic than poly(ethylene glycol) and used in industrial applications.

    Poly(tetrahydrofuran): Known for its flexibility and use in elastomers

Uniqueness: Poly(1,2-butylene glycol) monobutyl ether stands out due to its balanced hydrophilicity and hydrophobicity, making it suitable for a wide range of applications. Its low toxicity and good solubility in oils further enhance its versatility in industrial and biomedical fields .

Properties

CAS No.

144437-84-3

Molecular Formula

C8H20O3

Molecular Weight

164.24 g/mol

IUPAC Name

butane-1,2-diol;butan-1-ol

InChI

InChI=1S/C4H10O2.C4H10O/c1-2-4(6)3-5;1-2-3-4-5/h4-6H,2-3H2,1H3;5H,2-4H2,1H3

InChI Key

LRKPGLNUNYIODV-UHFFFAOYSA-N

Canonical SMILES

CCCCO.CCC(CO)O

Origin of Product

United States

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